2-Phenylimidazo[1,2-a]pyridine-7-carboxylic acid
Overview
Description
2-Phenylimidazo[1,2-a]pyridine-7-carboxylic acid is a chemical compound with the CAS Number: 959-40-0. It has a molecular weight of 238.25 . .
Synthesis Analysis
The synthesis of 2-phenylimidazo[1,2-a]pyridine is described as a straightforward process. The reaction is designed to demonstrate to students the preparation of a bridged N-heterocycle, in which the heteroatom occupies a bridgehead position .Molecular Structure Analysis
The IUPAC name of the compound is this compound. The InChI code is 1S/C14H10N2O2/c17-14(18)11-6-7-16-9-12(15-13(16)8-11)10-4-2-1-3-5-10/h1-9H,(H,17,18) .Chemical Reactions Analysis
The reaction for the synthesis of 2-phenylimidazo[1,2-a]pyridine is designed to demonstrate the preparation of a bridged N-heterocycle, where the heteroatom occupies a bridgehead position .Physical and Chemical Properties Analysis
The compound has a molecular weight of 238.25 and is highly crystalline . It is stored at temperatures between 28 C .Scientific Research Applications
Organic Synthesis Applications
One-pot synthesis methods for creating 2-phenylimidazo[1,2-a]pyridines from basic chemical precursors under solvent-free conditions have been developed, showcasing the efficiency and yield optimization of these compounds (Zhanggao Le, Zongbo Xie, Jian-ping Xu, 2012). Such methodologies emphasize the importance of this compound in facilitating straightforward, high-yield chemical syntheses.
Antibacterial Activity
Research has demonstrated the potential antibacterial applications of derivatives based on the structural framework of 2-phenylimidazo[1,2-a]pyridine. New azole, diazole, and triazole derivatives synthesized from p-aminobenzoic acid have shown significant in vitro antimicrobial activity against a range of pathogens, indicating the potential for developing new antimicrobial agents utilizing this core structure (Birutė Sapijanskaitė-Banevič et al., 2021).
Fluorescent Property Investigation
The fluorescent properties of imidazo[1,2-a]pyridine derivatives have been studied for their potential applications as biomarkers and photochemical sensors. Specifically, the impact of substituents on the luminescent properties of these compounds has been explored, highlighting their utility in fluorescence-based applications (Stephanía Velázquez-Olvera et al., 2012).
Educational and Medicinal Chemistry
The synthesis of 2-phenylimidazo[1,2-a]pyridine has been used as a pedagogical tool in chemistry education, demonstrating the preparation of bridged N-heterocycles. This process not only serves an educational purpose but also indicates the compound's relevance in medicinal chemistry due to its structural properties (Brandi S. Santaniello, M. Price, James K. Murray, 2017).
Safety and Hazards
Future Directions
Mechanism of Action
Mode of Action
The specifics of these interactions and the resulting changes are subjects of ongoing research .
Biochemical Pathways
It’s possible that the compound affects multiple pathways, leading to downstream effects that contribute to its overall action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Phenylimidazo[1,2-a]pyridine-7-carboxylic acid. For instance, factors such as temperature and pH could potentially affect the compound’s stability and efficacy . .
Properties
IUPAC Name |
2-phenylimidazo[1,2-a]pyridine-7-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c17-14(18)11-6-7-16-9-12(15-13(16)8-11)10-4-2-1-3-5-10/h1-9H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVBKJPNJRHJALB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C=CC(=CC3=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40326337 | |
Record name | 2-phenylimidazo[1,2-a]pyridine-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40326337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959-40-0 | |
Record name | 959-40-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527111 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-phenylimidazo[1,2-a]pyridine-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40326337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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